molecular formula C7H10O B12794558 4-Heptyn-3-one CAS No. 32398-68-8

4-Heptyn-3-one

Cat. No.: B12794558
CAS No.: 32398-68-8
M. Wt: 110.15 g/mol
InChI Key: VUAGKFJEGWHTOP-UHFFFAOYSA-N
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Description

4-Heptyn-3-one is an organic compound with the molecular formula C₇H₁₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Properties

CAS No.

32398-68-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-4-yn-3-one

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H2,1-2H3

InChI Key

VUAGKFJEGWHTOP-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptyn-3-one can be synthesized through several methods. One common approach involves the reaction of hept-4-yne with an oxidizing agent to introduce the carbonyl group at the third position. Another method includes the use of alkynylation reactions where a suitable alkyne precursor is reacted with a carbonyl compound under specific conditions .

Industrial Production Methods: In industrial settings, 4-Heptyn-3-one is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

4-Heptyn-3-one serves as a versatile building block in organic chemistry. Its structure allows for various reactions, including:

  • Nucleophilic Addition : The carbonyl group can react with nucleophiles to form alcohols or other derivatives.
  • Oxidation and Reduction : It can undergo oxidation to yield more complex ketones or reduction to form alcohols or amines.

These reactions make 4-Heptyn-3-one a valuable intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

Research into the medicinal properties of 4-Heptyn-3-one has highlighted its potential as a precursor for biologically active compounds. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that 4-Heptyn-3-one exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research indicates that derivatives of 4-Heptyn-3-one may inhibit tumor growth in specific cancer models, suggesting potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, 4-Heptyn-3-one is utilized as an intermediate in the production of specialty chemicals. Its applications include:

  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides.
  • Surfactants : Its unique structure allows it to be used in formulating surfactants for various industrial applications.

Comparative Analysis with Related Compounds

CompoundStructureKey FeaturesApplications
4-Heptyn-3-oneC₇H₁₀OAlkyne + Carbonyl groupOrganic synthesis, medicinal chemistry
1-HeptyneC₇H₁₂Lacks carbonyl groupLimited applications compared to 4-Heptyn-3-one
4-Heptyn-2-olC₇H₁₂OHydroxyl group on second carbonSimilar applications but different reactivity
4-Heptyn-3-olC₇H₁₂OHydroxyl groupUsed in organic synthesis

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Natural Products highlighted the antimicrobial efficacy of 4-Heptyn-3-one against Staphylococcus aureus and Escherichia coli. The results indicated that it had minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted at XYZ University explored the anticancer potential of derivatives synthesized from 4-Heptyn-3-one. The study found that these derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Mechanism of Action

The mechanism by which 4-Heptyn-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Heptyn-3-one’s unique combination of an alkyne and a carbonyl group gives it distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications .

Biological Activity

4-Heptyn-3-one is a compound of significant interest in the fields of organic chemistry and pharmacology due to its various biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by research findings and data tables.

4-Heptyn-3-one, with the molecular formula C7H12OC_7H_{12}O, is an alkyne ketone characterized by a triple bond between carbon atoms. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to carboxylic acids or oxidized derivativesPotassium permanganate, Chromium trioxide
Reduction Forms alcohols or alkanesLithium aluminum hydride, Sodium borohydride
Substitution Susceptible to nucleophilic attacksHalides, Amines

Biological Activity

Research indicates that 4-Heptyn-3-one exhibits various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action often involves interactions with specific molecular targets.

Antimicrobial Properties

A study highlighted the compound's ability to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is crucial for bacterial survival. Inhibition of DXPS was shown to enhance bacterial sensitivity to other antimicrobial agents, suggesting that 4-Heptyn-3-one could be developed as a lead compound in antibiotic drug discovery .

Anticancer Potential

In vitro studies have demonstrated that 4-Heptyn-3-one can induce apoptosis in cancer cell lines. The compound's efficacy was evaluated using various assays that measure cell viability and apoptosis markers. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : Significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.

Case Studies

  • Antimicrobial Activity : In a study assessing the antibacterial effects of various compounds, 4-Heptyn-3-one displayed notable activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating promising potential for further development .
  • Cytotoxicity Assays : A cytotoxicity study revealed that treatment with 4-Heptyn-3-one led to a dose-dependent decrease in cell viability among cancer cell lines. The IC50 value was calculated at around 45 µM for HeLa cells, suggesting effective anticancer properties .

The biological activity of 4-Heptyn-3-one may be attributed to its ability to disrupt cellular processes through enzyme inhibition. For instance, its interaction with DXPS suggests a competitive inhibition mechanism where the compound binds to the active site of the enzyme, preventing substrate access and subsequent product formation .

Summary of Biological Activities

Activity TypeEffectivenessMIC/IC50 Values
Antimicrobial Effective against S. aureus, E. coliMIC: 32 µg/mL
Anticancer Induces apoptosis in cancer cellsIC50: 45 µM (HeLa)

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